molecular formula C32H30ClFN6O4 B10856207 Fulzerasib

Fulzerasib

Cat. No.: B10856207
M. Wt: 617.1 g/mol
InChI Key: PYKBFRQMXJWLGG-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fulzerasib is a novel therapeutic agent primarily developed as a targeted therapy for various forms of cancerThis compound targets specific molecular pathways that are often dysregulated in cancer cells, making it a highly promising candidate for precision medicine .

Preparation Methods

The synthetic routes and reaction conditions for fulzerasib are not widely published. it is known that the compound is developed by GenFleet Therapeutics, a clinical-stage biotechnology company focusing on cutting-edge therapies in oncology and immunology . Industrial production methods typically involve complex organic synthesis techniques, including multiple steps of chemical reactions, purification, and quality control to ensure the compound’s efficacy and safety.

Chemical Reactions Analysis

Fulzerasib undergoes various chemical reactions, primarily focusing on its interaction with specific enzymes and receptors in cancer cells. The compound is known to inhibit specific tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell division, survival, and apoptosis . Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions are typically the inhibited forms of the target enzymes, leading to the disruption of cancer cell growth and survival.

Mechanism of Action

The mechanism of action of fulzerasib revolves around its ability to inhibit specific tyrosine kinases. These enzymes are crucial in the signaling pathways that regulate cell division, survival, and apoptosis. In many cancers, these enzymes are either mutated or overexpressed, leading to uncontrolled cell proliferation and survival . By inhibiting these enzymes, this compound disrupts these pathways, inducing cell death and inhibiting tumor growth. Specifically, this compound targets kinases such as epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK), which are commonly implicated in NSCLC .

Comparison with Similar Compounds

Fulzerasib is often compared with other KRAS G12C inhibitors, such as sotorasib and adagrasib. These compounds have been approved for use in pretreated KRAS G12C-mutated NSCLC patients, demonstrating objective response rates (ORR) of 37.1% and 42.9%, respectively . this compound has shown even more compelling efficacy in previously treated advanced KRAS G12C-mutated NSCLC patients, with an ORR of 81.8% and a disease control rate (DCR) of 100% . This highlights this compound’s uniqueness and potential as a more effective treatment option for patients with KRAS G12C mutations.

Conclusion

This compound represents a significant advancement in the field of targeted cancer therapies. Its ability to inhibit specific tyrosine kinases and disrupt cancer cell growth makes it a highly promising candidate for precision medicine. With ongoing research and clinical trials, this compound has the potential to become a key player in the treatment of various forms of cancer, offering hope for improved patient outcomes.

Properties

Molecular Formula

C32H30ClFN6O4

Molecular Weight

617.1 g/mol

IUPAC Name

(7R)-16-chloro-15-(2-fluoro-6-hydroxyphenyl)-9-methyl-12-(4-methyl-2-propan-2-ylpyridin-3-yl)-5-prop-2-enoyl-2,5,9,12,14-pentazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),13,15,17-tetraene-8,11-dione

InChI

InChI=1S/C32H30ClFN6O4/c1-6-23(42)38-12-13-39-21(15-38)31(43)37(5)29-28(39)18-14-19(33)26(24-20(34)8-7-9-22(24)41)36-30(18)40(32(29)44)27-17(4)10-11-35-25(27)16(2)3/h6-11,14,16,21,41H,1,12-13,15H2,2-5H3/t21-/m1/s1

InChI Key

PYKBFRQMXJWLGG-OAQYLSRUSA-N

Isomeric SMILES

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)[C@@H]5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O

Canonical SMILES

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)C5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O

Origin of Product

United States

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